N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide
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Overview
Description
N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and an imidazolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with ethyl acetoacetate to form an intermediate, which is then reacted with pyridine-4-carboxylic acid and thiourea under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-oxoethylimidazolidinone: Similar structure but lacks the pyridine ring.
Pyridine-4-carboxamide derivatives: Share the pyridine ring but differ in other substituents.
Thioxoimidazolidinone derivatives: Contain the thioxoimidazolidinone moiety but have different side chains.
Uniqueness
N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClN5O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18ClN5O3S/c1-2-24-18(28)15(11-16(26)22-14-5-3-13(20)4-6-14)25(19(24)29)23-17(27)12-7-9-21-10-8-12/h3-10,15H,2,11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
BVUUEBMELJACCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=NC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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